YM-201636
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YM-201636 is a complex organic compound with a unique structure that includes an oxazolidine ring, a triazatricyclo ring system, and a pyridine carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YM-201636 typically involves multistep organic synthesis. The key steps include the formation of the oxazolidine ring, the construction of the triazatricyclo ring system, and the coupling of these intermediates with the pyridine carboxamide group.
Formation of the Oxazolidine Ring: This can be achieved through the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions.
Construction of the Triazatricyclo Ring System: This involves a series of cyclization reactions, often catalyzed by transition metals such as palladium or copper.
Coupling with Pyridine Carboxamide: The final step involves the coupling of the oxazolidine and triazatricyclo intermediates with a pyridine carboxamide derivative, typically using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) or Raney nickel as catalysts.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Oxazolidinones
Reduction: Saturated triazatricyclo derivatives
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of YM-201636 is not fully understood, but it is believed to involve multiple molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating their signaling pathways.
DNA Intercalation: The compound’s planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other Oxazolidine Derivatives: Compounds such as linezolid and tedizolid, which contain oxazolidine rings, are used as antibiotics.
Triazatricyclo Compounds: Compounds with similar triazatricyclo ring systems are often studied for their potential as enzyme inhibitors and receptor modulators.
Uniqueness
The uniqueness of this compound lies in its complex and multifaceted structure, which allows it to interact with a wide range of biological targets and undergo various chemical reactions .
Biologische Aktivität
YM-201636 is a selective small-molecule inhibitor of the lipid kinase PIKfyve, which plays a crucial role in various cellular processes, including autophagy, glucose transport, and cell proliferation. This article provides a comprehensive overview of the biological activities of this compound, highlighting its effects on neuronal cells, cancer cells, and glucose metabolism.
This compound specifically inhibits PIKfyve, leading to the disruption of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) production. This inhibition has significant implications for several biological processes:
- Autophagy Dysregulation : Inhibition of PIKfyve by this compound disrupts autophagy pathways, promoting apoptosis-independent cell death in neuronal cultures. This was demonstrated by increased levels of the autophagosomal marker LC3-II and vacuolation of endolysosomal membranes in primary mouse hippocampal neurons treated with this compound .
- Glucose Transport Impairment : Studies indicate that this compound significantly inhibits insulin-mediated glucose transport in adipocytes. At concentrations as low as 160 nM, it nearly completely blocked both basal and insulin-stimulated glucose uptake, with an IC50 value of approximately 54 nM for the net insulin response .
Effects on Cancer Cells
This compound has been investigated for its antitumor properties across various cancer cell lines:
- Non-Small Cell Lung Cancer (NSCLC) : Treatment with this compound inhibited the proliferation and malignancy potential of NSCLC cells (Calu-1, H1299, HCC827) in a dose-dependent manner. Notably, it induced changes in claudin expression (e.g., increased CLDN5 in HCC827 cells), which are critical for maintaining tight junction integrity and cellular barrier functions .
- Liver Cancer : Research has shown that this compound suppresses liver cancer cell growth by inducing autophagy and increasing EGFR expression. The upregulation of EGFR was associated with enhanced tumorigenicity under certain conditions .
Summary of Key Findings
The following table summarizes the biological activities and effects of this compound across different studies:
Biological Activity | Cell Type | Effect Observed | Concentration |
---|---|---|---|
Autophagy Dysregulation | Neuronal Cells | Increased LC3-II levels; apoptosis-independent death | 200 nM |
Glucose Transport Inhibition | Adipocytes (3T3L1) | Nearly complete inhibition of glucose uptake | 160 nM |
Inhibition of Proliferation | NSCLC (Calu-1, H1299, HCC827) | Reduced malignancy; altered claudin expression | Dose-dependent |
Induction of Autophagy | Liver Cancer Cells (HepG2) | Suppressed growth; increased EGFR levels | 2 µM |
Case Studies and Research Findings
- Neuronal Cell Death : A study demonstrated that this compound treatment led to significant neuronal cell death through autophagy dysregulation. The treatment resulted in vacuolation within endolysosomal compartments and increased LC3-II levels, suggesting a critical role for PIKfyve in neuronal survival .
- Impact on Insulin Signaling : In adipocytes, this compound inhibited insulin-induced GLUT4 translocation while significantly impairing glucose uptake. This indicates that PIKfyve is essential for normal insulin signaling pathways related to glucose metabolism .
- Cancer Treatment Potential : In NSCLC models, this compound not only inhibited cell proliferation but also altered the expression of tight junction proteins like claudins. This suggests potential therapeutic applications in targeting EGFR-overexpressing tumors .
Eigenschaften
IUPAC Name |
6-amino-N-[3-[6-(1,3-oxazolidin-3-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O3/c25-18-7-6-15(12-27-18)23(32)28-16-4-1-3-14(11-16)21-29-19-17-5-2-8-26-24(17)34-20(19)22(30-21)31-9-10-33-13-31/h1-8,11-12H,9-10,13H2,(H2,25,27)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFBKGHIDROQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.